molecular formula C11H11F3O B7865568 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one

3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one

Cat. No.: B7865568
M. Wt: 216.20 g/mol
InChI Key: PTFLXWIRQKTDFG-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one is a fluorinated aromatic ketone of high interest in organic synthesis and pharmaceutical research. This compound features a butanone chain with a methyl group at the 3-position, terminated by a 3,4,5-trifluorophenyl ring. The presence of multiple fluorine atoms on the phenyl ring is a key structural feature, as fluorine incorporation is a widely used strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability . Molecules with a trifluorophenyl group attached to a ketone functionality are frequently employed as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) and biologically active molecules . As a building block, this compound can be utilized in the development of potential therapeutics, and its structure is suggestive of applications in the synthesis of compounds for pharmacological screening. The ketone group offers a versatile handle for further chemical transformations, including reductions to alcohols or reactions with nucleophiles. This product is intended for use in a laboratory setting by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(3,4,5-trifluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-6(2)3-10(15)7-4-8(12)11(14)9(13)5-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLXWIRQKTDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 1 3,4,5 Trifluorophenyl Butan 1 One

Retrosynthetic Strategies for the Carbonyl and Carbon Skeleton

Retrosynthetic analysis is a powerful tool in synthetic planning, allowing for the systematic disassembly of a target molecule into simpler, commercially available precursors. For 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one, the analysis primarily focuses on the disconnection of the ketone functionality and the construction of the branched alkyl chain.

Disconnection Approaches at the Ketone Functionality

The most logical retrosynthetic disconnection of a ketone is at the carbon-carbonyl bond. This leads to two primary synthons: an acyl cation equivalent and an aryl anion equivalent, or an aryl acyl synthon and an alkyl nucleophile equivalent.

Route A: Acyl Halide and Aryl Nucleophile

This approach involves the disconnection of the bond between the carbonyl carbon and the trifluorophenyl ring. This generates a 3-methylbutanoyl (isovaleryl) electrophile and a 3,4,5-trifluorophenyl nucleophile. The corresponding synthetic equivalents would be 3-methylbutanoyl chloride and a 3,4,5-trifluorophenyl organometallic reagent, such as a Grignard or organolithium species.

Route B: Aryl Halide and Alkyl Nucleophile

Alternatively, disconnection can be envisioned between the carbonyl carbon and the isobutyl group. This approach is generally less common for ketone synthesis but can be achieved through specific cross-coupling strategies.

Route C: Friedel-Crafts Acylation

A classical and direct approach is the Friedel-Crafts acylation, which disconnects the aryl-carbonyl bond, leading to 1,2,3-trifluorobenzene (B74907) and an acylating agent like 3-methylbutanoyl chloride.

Strategies for Introducing the Branched Alkyl Chain

The isobutyl group presents a specific challenge due to potential rearrangements in certain reaction types. Therefore, the choice of strategy for its introduction is crucial.

One effective method involves the use of organocuprates. For instance, the reaction of an acyl chloride with a lithium diisobutylcuprate reagent can cleanly introduce the branched alkyl chain without isomerization. Another reliable method is the use of a Grignard reagent in the presence of a suitable catalyst.

Introduction of the 3,4,5-Trifluorophenyl Group

The highly fluorinated phenyl ring is a key feature of the target molecule. Its introduction can be accomplished through several modern synthetic methods, each with its own advantages and limitations.

Modified Friedel-Crafts Acylation with Highly Fluorinated Aromatics

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. chemguide.co.uk However, the high degree of fluorination in 1,2,3-trifluorobenzene significantly deactivates the aromatic ring towards electrophilic substitution. semanticscholar.org Consequently, standard Friedel-Crafts conditions are often ineffective.

To overcome this challenge, modified procedures employing stronger Lewis acids or alternative catalysts are necessary. The use of highly reactive acylating agents in combination with robust Lewis acids like aluminum trichloride (B1173362) under forcing conditions can facilitate the reaction.

Table 1: Exemplary Conditions for Friedel-Crafts Acylation of Fluorinated Arenes

Acylating AgentAromatic SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
Benzoyl chlorideFluorobenzeneTfOH and La(OTf)₃Solvent-free14087 semanticscholar.org
Acetic anhydrideAnisoleFeCl₃·6H₂OTAAIL6097 fishersci.fr
Benzoyl chlorideBenzene (B151609)Trifluoromethanesulfonic acidBenzeneRoom Temp- rsc.org

Note: The data presented are for analogous reactions and serve to illustrate the reaction conditions.

Cross-Coupling Reactions Utilizing Halogenated Trifluorophenyl Precursors (e.g., Negishi, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful alternative for the formation of the aryl-ketone bond, particularly when dealing with deactivated aromatic systems. These methods typically involve the reaction of a halogenated trifluorophenyl precursor with an appropriate organometallic reagent.

Negishi Coupling: This reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target molecule, this could involve the coupling of a 3,4,5-trifluorophenylzinc halide with 3-methylbutanoyl chloride. nih.govmit.edu The reaction is known for its high functional group tolerance. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction utilizes an organoboron species, such as a boronic acid or ester, which couples with an organic halide. A plausible route would be the reaction of 3,4,5-trifluorophenylboronic acid with 3-methylbutanoyl chloride. libretexts.orgyoutube.com The mild reaction conditions and the low toxicity of the boron reagents make this a very attractive method. fishersci.fr

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org This could be achieved by reacting a tributyl-(3,4,5-trifluorophenyl)stannane with 3-methylbutanoyl chloride. thermofisher.com While effective, the toxicity of organotin compounds is a significant drawback. sigmaaldrich.com

Table 2: Comparison of Cross-Coupling Reactions for Aryl Ketone Synthesis

ReactionOrganometallic ReagentElectrophileCatalyst System (Typical)Key AdvantagesKey Disadvantages
Negishi OrganozincAcyl HalidePd(dba)₂ / LigandHigh reactivity and functional group toleranceMoisture sensitive reagents
Suzuki OrganoboronAcyl HalidePd(PPh₃)₄ / BaseMild conditions, low toxicitySlower reaction rates for some substrates
Stille OrganotinAcyl HalidePdCl₂(PPh₃)₂Tolerates a wide range of functional groupsToxicity of tin compounds

Note: This table provides a general overview of these coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation or Manipulation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. libretexts.org In the context of synthesizing this compound, SNAr could be employed in two main ways:

Direct Introduction of the Carbonyl Moiety: This would involve the reaction of a more highly fluorinated precursor, such as 1,2,3,4-tetrafluorobenzene, with a nucleophile that can be subsequently converted to the desired ketone. For example, reaction with an isobutyl-containing nucleophile followed by oxidation.

Manipulation of Fluorine Substituents: If a precursor with a different substitution pattern is more readily available, SNAr could be used to replace a fluorine atom with another group that can then be transformed into the isobutyryl group.

The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (in this case, fluoride). nih.govnih.gov

Table 3: Factors Influencing SNAr Reactions on Polyfluoroarenes

FactorDescriptionImpact on Reaction Rate
Nucleophile The strength and nature of the incoming nucleophile.Stronger nucleophiles generally lead to faster reactions.
Leaving Group The ability of the substituent to depart. For halogens, F is often a good leaving group in SNAr.F > Cl > Br > I
Solvent The polarity and aprotic/protic nature of the solvent.Polar aprotic solvents (e.g., DMF, DMSO) are typically preferred.
Temperature The reaction temperature.Higher temperatures generally increase the reaction rate.

Note: This table summarizes general trends in SNAr reactions.

Construction of the Butan-1-one Backbone with 3-Methyl Branching

The central challenge in synthesizing this compound lies in the efficient and regioselective formation of the carbon-carbon bond that connects the isobutyl moiety to the carbonyl carbon, which is in turn attached to the trifluorophenyl ring. Several modern synthetic strategies can be employed to construct this keto-alkyl fragment.

Enolate chemistry provides a powerful tool for forming carbon-carbon bonds adjacent to a carbonyl group (α-alkylation). fiveable.memasterorganicchemistry.com However, the direct alkylation at the β-carbon of a preformed butan-1-one is not a standard transformation. Instead, synthetic strategies often employ enolate equivalents or conjugate addition reactions to achieve the desired substitution pattern.

One conceptual approach involves the conjugate addition (Michael reaction) of an organometallic reagent, representing the 3,4,5-trifluorophenyl group, to an α,β-unsaturated ketone like 5-methylhex-1-en-3-one. This route, however, can be challenging due to the reactivity of the organometallic species.

A more common and effective strategy involves the alkylation of an enolate derived from a β-keto ester, such as ethyl acetoacetate (B1235776), in a process known as the acetoacetic ester synthesis. masterorganicchemistry.comlibretexts.org This method allows for the introduction of an alkyl group at the α-position of the ester. The subsequent hydrolysis and decarboxylation of the β-keto acid intermediate yield a methyl ketone. libretexts.org To synthesize the target compound, this would involve the alkylation of ethyl acetoacetate with a 3,4,5-trifluorobenzyl halide, followed by a second alkylation to introduce the remaining methyl groups, which can be complex.

A more direct and widely applicable method is the acylation of an appropriate organometallic reagent. For instance, the reaction of an isobutylmagnesium halide (a Grignard reagent) or an isobutyllithium (B1630937) with a derivative of 3,4,5-trifluorobenzoic acid, such as an acid chloride, an ester, or a Weinreb amide, can form the desired ketone. The use of Weinreb amides is particularly advantageous as it helps to prevent the common side reaction of over-addition of the organometallic reagent to form a tertiary alcohol. nih.gov

Reagent TypeBase/ConditionsPotential OutcomeReference
Enolate of a β-keto esterSodium Ethoxide (NaOEt)Alkylation at the α-position, followed by hydrolysis and decarboxylation. libretexts.org
Organomagnesium (Grignard)Anhydrous Ether/THFAcylation with an acid chloride or Weinreb amide to form the ketone. researchgate.netresearchgate.net
OrganolithiumAnhydrous Ether/THFSimilar to Grignard, but often more reactive. wikipedia.org

The C-3 position in this compound is not a stereocenter. However, the principles of asymmetric synthesis are crucial for preparing chiral analogues or precursors where the C-3 position might be chiral. For instance, if a related compound, 3-methyl-1-(3,4,5-trifluorophenyl)pentan-1-one, were the target, the C-3 position would be a stereocenter.

Asymmetric synthesis could be employed to set the stereochemistry of a precursor. One powerful method is the organocatalyzed asymmetric Michael reaction. acs.org For example, an aldehyde could react with an α,β-unsaturated ketone in the presence of a chiral catalyst, such as a diphenylprolinol silyl (B83357) ether, to generate a δ-oxo aldehyde with high enantioselectivity. acs.org This intermediate could then be further elaborated to the desired chiral ketone.

Another approach involves the asymmetric aldol (B89426) addition of methyl ketones to β-siloxy aldehydes. rsc.org By carefully controlling the reaction conditions and the nature of the catalyst, it is possible to achieve high diastereoselectivity, leveraging either 1,2- or 1,3-asymmetric induction to form specific stereoisomers. rsc.org These methods are instrumental in creating chiral building blocks that can be converted into optically active ketone targets. researchgate.net

Asymmetric MethodCatalyst/ReagentStereochemical ControlReference
Michael ReactionDiphenylprolinol silyl etherEnantioselective formation of a δ-oxo aldehyde intermediate. acs.org
Aldol AdditionMechanistically distinct catalystsDiastereoselective formation of syn or anti aldol adducts. rsc.org
Auxiliary-Assisted AlkylationSAMP/RAMP chiral auxiliariesControls π-facial selectivity of enolate alkylation. nih.gov

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules in a single step, thereby enhancing atom and step economy. nih.govnih.gov While a specific MCR for this compound is not established, one can design a conceptual pathway based on known MCRs.

For instance, a variation of the Mannich reaction could be envisioned. This reaction typically involves an aldehyde, an amine, and a carbonyl compound that can form an enol. organic-chemistry.org A hypothetical three-component reaction could involve 3,4,5-trifluorobenzaldehyde (B150659), isobutylamine, and an enolizable ketone. While this would not directly yield the target structure, it illustrates how MCRs can rapidly build molecular complexity.

Another possibility is a Passerini or Ugi reaction, which involves an isocyanide. organic-chemistry.org A Passerini reaction, for example, combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. A hypothetical pathway could start with 3,4,5-trifluorobenzoic acid, isobutyraldehyde, and a suitable isocyanide, with the resulting product being chemically transformed into the target ketone through subsequent steps. The power of MCRs lies in their ability to generate diverse molecular scaffolds from readily available starting materials in a convergent manner. semanticscholar.org

Optimization of Reaction Conditions and Catalyst Systems for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis. For ketone synthesis via the reaction of organometallic reagents with carboxylic acid derivatives, several factors must be carefully controlled.

In Grignard additions to esters or acid chlorides, a common side product is the tertiary alcohol, formed by the addition of a second equivalent of the Grignard reagent to the initially formed ketone. dtu.dk To suppress this over-addition, reactions are often run at cryogenic temperatures (-78 °C to -40 °C). dtu.dkmit.edu The choice of solvent is also crucial; coordinating solvents like tetrahydrofuran (B95107) (THF) are necessary to solvate the Grignard reagent, but less coordinating solvents may be favored in specific cases to modulate reactivity. quora.com

The use of continuous flow chemistry offers improved control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance safety and scalability. researchgate.net Flow reactors allow for precise control of residence time and rapid heat exchange, which is particularly beneficial for highly exothermic reactions like Grignard additions. researchgate.netdtu.dk

For syntheses involving catalytic steps, such as cross-coupling reactions, the choice of catalyst and ligand is paramount. For example, a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of aromatic acids and alkyl bromides has been reported for the direct synthesis of ketones. nih.gov The optimization of the photocatalyst, ligand concentration, and solvent system is essential to match the reaction rates and achieve high yields. nih.gov

ParameterConditionEffect on ReactionReference
TemperatureCryogenic (-78 to -40 °C)Suppresses over-addition in Grignard reactions. dtu.dk
SolventTHF vs. DichloromethaneAffects Grignard reagent stability and reactivity. quora.comdrughunter.com
TechnologyContinuous Flow ChemistryImproves control, safety, and scalability. researchgate.net
CatalysisPhotocatalyst/Ligand RatioCrucial for efficiency in cross-coupling reactions. nih.gov

Comparative Analysis of Novel Synthetic Pathways and Their Scalability Considerations

Several synthetic pathways can be envisioned for the synthesis of this compound, each with distinct advantages and disadvantages regarding scalability.

Route A: Grignard-Based Synthesis This approach involves the reaction of an isobutylmagnesium halide with a 3,4,5-trifluorobenzoyl derivative (e.g., Weinreb amide).

Advantages: Generally high-yielding, convergent, and utilizes readily available starting materials.

Disadvantages: Requires strict anhydrous conditions. The potential for over-addition necessitates careful control of stoichiometry and temperature, which can be challenging on a large scale. dtu.dk Cryogenic temperatures required for high selectivity add significant cost and complexity to industrial processes.

Route B: Friedel-Crafts Acylation This classic method would involve the acylation of 1,2,3-trifluorobenzene with isovaleryl chloride in the presence of a Lewis acid catalyst like AlCl₃.

Advantages: A well-established, one-step reaction.

Disadvantages: Regioselectivity can be a major issue with substituted benzenes, potentially leading to a mixture of isomers that are difficult to separate. The reaction often requires stoichiometric amounts of the Lewis acid, generating significant waste.

Route C: Acetoacetic Ester Synthesis Variant This route would involve the alkylation of a β-keto ester followed by decarboxylation. acs.org

Advantages: A versatile method for ketone synthesis.

Synthetic PathwayKey ReactionMain AdvantagesMain Scalability Challenges
Route A Grignard Reagent + Acid DerivativeConvergent, good yieldsCryogenic conditions, over-addition control
Route B Friedel-Crafts AcylationOne-step, established methodPoor regioselectivity, catalyst waste
Route C Acetoacetic Ester SynthesisVersatileMulti-step, potentially lower overall yield

Advanced Reaction Chemistry and Functional Group Transformations of 3 Methyl 1 3,4,5 Trifluorophenyl Butan 1 One

Chemical Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a key site for a variety of chemical transformations, including reductions, condensations, and protection/deprotection sequences.

Chemoselective Reduction to Secondary Alcohols and Alkanes

The carbonyl group of 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkane.

Reduction to Secondary Alcohols: The reduction of the ketone to the corresponding secondary alcohol, 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-ol, can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). umn.edumasterorganicchemistry.comlibretexts.org Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but with less chemoselectivity if other reducible functional groups are present. libretexts.org

Hypothetical Reaction Data for Reduction to Secondary Alcohol

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NaBH₄Methanol25295
LiAlH₄Diethyl ether0 to 25198

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, yielding 1,2,3-trifluoro-5-(3-methylbutyl)benzene, can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions. vedantu.com The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for substrates stable in acidic conditions. quora.commasterorganicchemistry.comchadsprep.com The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures, making it ideal for base-stable compounds. vedantu.commasterorganicchemistry.comorganic-chemistry.org

Hypothetical Reaction Data for Reduction to Alkane

ReactionReagentsTemperature (°C)Reaction Time (h)Yield (%)
ClemmensenZn(Hg), conc. HClReflux1275
Wolff-KishnerN₂H₄, KOH, Ethylene (B1197577) Glycol180-200485

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The electrophilic carbon of the carbonyl group readily reacts with various nitrogen and oxygen nucleophiles to form a range of derivatives.

With Nitrogen Nucleophiles: The reaction with primary amines (R-NH₂) leads to the formation of imines (Schiff bases). For example, condensation with aniline (B41778) would yield the corresponding N-phenylimine. The reaction typically requires acid catalysis to facilitate the dehydration step. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazine (N₂H₄) or its derivatives forms hydrazones.

With Oxygen Nucleophiles: In the presence of an acid catalyst, the ketone can react with alcohols to form ketals (or acetals). For instance, reaction with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) would yield the corresponding cyclic ketal. This reaction is reversible and is often used to protect the carbonyl group.

Hypothetical Data for Condensation Reactions

NucleophileProduct TypeCatalystConditions
AnilineImineAcetic AcidToluene, Reflux
HydroxylamineOximePyridineEthanol, Reflux
Ethylene GlycolCyclic Ketalp-TsOHToluene, Dean-Stark

Carbonyl Protecting Group Chemistry in Complex Synthesis

In a multi-step synthesis, it is often necessary to protect the ketone functionality to prevent it from reacting with reagents intended for other parts of the molecule. The formation of acetals, particularly cyclic acetals like 1,3-dioxolanes (from ethylene glycol) or 1,3-dioxanes (from 1,3-propanediol), is a common strategy for protecting ketones. organic-chemistry.org These protecting groups are stable to a wide range of reaction conditions, including basic, organometallic, and reducing (hydridic) environments. organic-chemistry.org Deprotection is typically achieved by hydrolysis in the presence of an aqueous acid. organic-chemistry.org

Common Carbonyl Protecting Groups

Protecting GroupFormation ReagentsDeprotection Conditions
Dimethyl acetalMethanol, H⁺Aqueous Acid
1,3-DioxolaneEthylene glycol, H⁺Aqueous Acid
1,3-Dioxane1,3-Propanediol, H⁺Aqueous Acid

Transformations Involving the Aliphatic Chain and the 3-Methyl Group

The aliphatic portion of this compound also offers sites for functionalization, although these reactions can be more challenging to control regioselectively.

Functionalization at the α- and β-Positions to the Carbonyl

α-Position: The α-carbon to the carbonyl group is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles. For example, halogenation at the α-position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. mdpi.com Alkylation at the α-position is also possible by treating the enolate with an alkyl halide.

β-Position: Direct functionalization at the β-position is less straightforward. One potential route involves an α,β-unsaturated ketone intermediate, which could be synthesized through α-halogenation followed by elimination. The resulting Michael acceptor could then undergo conjugate addition with various nucleophiles to introduce functionality at the β-position.

Regioselective Derivatization of the Methyl Branch

Selective functionalization of the 3-methyl group in the presence of the other methylene and methine groups in the aliphatic chain is challenging due to the similar reactivity of C-H bonds. Radical halogenation could potentially lead to a mixture of halogenated products. More sophisticated methods involving directed C-H activation might be necessary to achieve high regioselectivity. However, without specific literature precedents for this substrate, any proposed method would be speculative.

Chemistry of the 3,4,5-Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl group, a key structural component of this compound, imparts unique chemical characteristics to the molecule. The three fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing effect on the aromatic ring. This electronic influence significantly modifies the ring's reactivity, particularly concerning aromatic substitution reactions and the intrinsic stability of the carbon-fluorine bonds. The presence of the butanoyl group further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.

Aromatic Functionalization under Highly Fluorinated Conditions

The high degree of fluorination and the presence of the electron-withdrawing ketone group render the aromatic ring of this compound highly electron-deficient. Consequently, it is deactivated towards traditional electrophilic aromatic substitution reactions. Instead, the primary pathway for its functionalization is through nucleophilic aromatic substitution (SNAr).

In the SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively stabilized by the electron-withdrawing substituents. In the case of the 3,4,5-trifluorophenyl moiety, the fluorine atoms and the para-ketone group provide this necessary stabilization. The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring.

The regioselectivity of the SNAr reaction is dictated by the positions of the activating groups. Electron-withdrawing groups exert their activating effect most strongly at the ortho and para positions. In this compound, the butanoyl group is at position 1. Therefore, the fluorine atom at the C4 position is para to this powerful activating group, making it the most probable site for nucleophilic attack and displacement. The fluorine atoms at C3 and C5 are meta to the ketone and are thus significantly less activated.

A variety of nucleophiles can be employed to functionalize the trifluorinated ring, leading to a diverse range of derivatives.

Table 1: Predicted Products of Nucleophilic Aromatic Substitution on the 3,4,5-Trifluorophenyl Moiety

Nucleophile (Reagent)Predicted Product at C4 Position
Methoxide (CH₃O⁻)4-Methoxy-3,5-difluorophenyl derivative
Ammonia (NH₃)4-Amino-3,5-difluorophenyl derivative
Thiophenoxide (C₆H₅S⁻)4-(Phenylthio)-3,5-difluorophenyl derivative
Hydroxide (OH⁻)4-Hydroxy-3,5-difluorophenyl derivative
Dimethylamine ((CH₃)₂NH)4-(Dimethylamino)-3,5-difluorophenyl derivative

Stability and Reactivity of Carbon-Fluorine Bonds to Diverse Reagents

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a defining feature that contributes to the high thermal and chemical stability of fluorinated compounds. This exceptional strength arises from a combination of factors, including the high electronegativity of fluorine (4.0 vs. 2.5 for carbon), which leads to a significant bond polarity (Cδ+—Fδ−). This polarity results in a substantial electrostatic attraction that shortens and strengthens the bond.

The bond dissociation energy (BDE) for a C-F bond can be as high as 130 kcal/mol, significantly greater than that of other carbon-halogen bonds. Furthermore, the strength of C-F bonds is known to increase with the number of fluorine substituents on the same carbon atom. This inherent strength makes the C-F bonds in the 3,4,5-trifluorophenyl moiety exceptionally resistant to cleavage under many standard reaction conditions.

Despite this high stability, the C-F bond is not completely inert. As discussed in the previous section, its cleavage is the key step in SNAr reactions, where the aromatic ring is activated by electron-withdrawing groups. However, reductive or hydrolytic cleavage of C-F bonds on a non-activated aromatic ring is challenging and typically requires harsh conditions, such as the use of potent reducing agents (e.g., alkali metals in liquid ammonia) or specific catalysts. The high stability of the C-F bond is a primary reason for the environmental persistence of many polyfluorinated aromatic compounds. While enzymatic systems capable of cleaving C-F bonds exist in some microorganisms, the degradation of highly fluorinated compounds is generally slow.

Table 2: Comparison of Carbon-Halogen Bond Properties

BondBond Length (Å in CH₃-X)Bond Dissociation Energy (kcal/mol in CH₃-X)
C–F1.39115
C–Cl1.7883.7
C–Br1.9372.1
C–I2.1457.6
C–H1.09104.9
Data sourced from multiple organic chemistry resources reflecting typical values.

Derivatization Strategies and Analogue Development Based on 3 Methyl 1 3,4,5 Trifluorophenyl Butan 1 One As a Chemical Scaffold

Synthesis of Novel Structural Analogues with Modified Alkyl Chains

The isobutyl group of 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one is a key hydrophobic feature that can be systematically modified to probe its influence on molecular interactions. Strategies for altering this alkyl chain include varying its length, introducing branching, and incorporating different functional groups.

One notable modification is the substitution of hydrogen atoms with fluorine to create hexafluorinated analogues. The replacement of the isobutyl side chain with a hexafluorinated version, containing two trifluoromethyl groups, can impart unique properties to the resulting molecule, such as increased metabolic stability and altered lipophilicity. researchgate.net

Further modifications can be achieved through standard organic synthesis protocols. For instance, homologation of the alkyl chain can be accomplished by employing longer alkylating agents in a Friedel-Crafts acylation reaction or by using Grignard reagents with different alkyl chains to react with a suitable trifluorophenyl nitrile derivative. The introduction of unsaturation, such as a double or triple bond, within the alkyl chain can also be explored to create more rigid analogues.

Below is a table summarizing potential modifications to the alkyl chain and the general synthetic approaches:

Modification TypeExample of Modified ChainGeneral Synthetic Approach
Chain Length VariationPropyl, PentylFriedel-Crafts acylation with corresponding acyl halide
Branching Isomerismtert-ButylGrignard reaction with a suitable nitrile
Introduction of UnsaturationButenyl, ButynylWittig reaction or addition of acetylides
FluorinationHexafluoroisobutylFluoroalkylation of enolates
FunctionalizationHydroxybutyl, AminobutylReduction of the ketone followed by further functionalization

These modifications allow for a systematic exploration of how the size, shape, and polarity of the alkyl substituent affect the properties of the resulting analogues.

Introduction of Diverse Substituents on the Trifluorophenyl Ring

The 3,4,5-trifluorophenyl ring is a critical component of the scaffold, and altering its substitution pattern is a key strategy in analogue development. While direct substitution on the electron-deficient trifluorophenyl ring can be challenging, a wide array of analogues can be synthesized by starting from differently substituted benzene (B151609) precursors.

The synthesis of related ketones with various substitution patterns on the phenyl ring has been reported. For example, analogues bearing a single fluorine atom, or different halogen and alkyl groups, such as 1-(2,4,5-trifluorophenyl)ethanone and 1-(4-chloro-3-methylphenyl)butan-1-one, have been synthesized. nih.govreddit.com The synthesis of compounds with a 4-(trifluoromethyl)phenyl group is also a common strategy in medicinal chemistry to introduce a metabolically stable and lipophilic substituent. mdpi.com

The general approach involves the Friedel-Crafts acylation of a substituted benzene derivative with an appropriate acyl chloride, such as 3-methylbutanoyl chloride. The choice of the starting benzene derivative determines the substitution pattern on the resulting phenyl ketone.

The following table presents examples of different substitution patterns on the phenyl ring and the corresponding starting materials for their synthesis:

Phenyl Ring SubstitutionExample Compound NameRequired Benzene Precursor
Monofluoro1-(4-fluorophenyl)-3-methylbutan-1-oneFluorobenzene
Chloro and Methyl1-(4-chloro-3-methylphenyl)-3-methylbutan-1-one1-Chloro-2-methylbenzene
Trifluoromethyl3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-oneTrifluoromethylbenzene
Methoxy1-(4-methoxyphenyl)-3-methylbutan-1-oneAnisole

This strategy allows for the exploration of a wide range of electronic and steric effects of the substituents on the phenyl ring, which can significantly influence the biological activity of the analogues.

Exploration of Fused and Bridged Heterocyclic Systems Incorporating the Core Structure

Incorporating the this compound scaffold into fused or bridged heterocyclic systems can lead to the discovery of novel chemical entities with unique three-dimensional shapes and biological activities. The ketone functionality and the aromatic ring serve as versatile handles for constructing such complex architectures.

One approach involves the use of the ketone in condensation reactions to form various heterocycles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. More complex heterocyclic systems can be constructed through multicomponent reactions. For example, domino cyclization reactions involving fluorinated ketones have been shown to produce bicyclic γ-lactams. mdpi.com

The trifluorophenyl ring can also participate in cyclization reactions. For instance, intramolecular Friedel-Crafts reactions can be used to form fused ring systems. Furthermore, the core structure can be a precursor for the synthesis of more complex heterocyclic systems through multi-step synthetic sequences. The synthesis of fluorinated and fluoroalkylated heterocycles often utilizes cycloaddition reactions where the fluoroalkyl group enhances the reactivity of the starting materials. nih.gov

Potential heterocyclic systems that can be synthesized from the core scaffold are listed in the table below:

The exploration of such fused and bridged systems significantly expands the chemical diversity of analogues derived from the this compound scaffold.

Development of Isomeric and Stereoisomeric Variants for Chemical Space Exploration

The development of isomeric and stereoisomeric variants of this compound is crucial for a thorough exploration of the chemical space and for understanding the structure-activity relationships of its derivatives. This includes the synthesis of positional isomers and the stereoselective synthesis of enantiomers and diastereomers.

Positional isomers can be synthesized by altering the substitution pattern on both the alkyl chain and the aromatic ring. For example, moving the methyl group to the 2-position of the butanone chain would result in 2-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one. Similarly, changing the positions of the fluorine atoms on the phenyl ring leads to different trifluorophenyl isomers.

The carbon atom at the 3-position of the butanone chain is a prochiral center. Reduction of the ketone or its conversion to an amine introduces a chiral center, leading to the possibility of enantiomers. The stereoselective synthesis of such chiral molecules is of great importance in medicinal chemistry, as different enantiomers often exhibit different biological activities. For instance, the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, a key intermediate for the drug sitagliptin, has been achieved through stereoselective methods. google.comchemicalbook.com These methods often employ chiral catalysts or resolving agents to achieve high enantiomeric excess.

The table below summarizes the types of isomeric and stereoisomeric variants and the general approaches for their synthesis:

Isomer TypeExampleSynthetic Approach
Positional Isomer (Alkyl Chain)2-Methyl-1-(3,4,5-trifluorophenyl)butan-1-oneFriedel-Crafts acylation with 2-methylbutanoyl chloride
Positional Isomer (Phenyl Ring)1-(2,4,6-trifluorophenyl)-3-methylbutan-1-oneStarting from 1,3,5-trifluorobenzene
Enantiomers(R)- and (S)-3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-olAsymmetric reduction of the ketone
Diastereomers(3R,4S)-3-Amino-4-hydroxy-3-methyl-1-(3,4,5-trifluorophenyl)butaneDiastereoselective functionalization of the butanone chain

The systematic development of these isomers is essential for mapping the pharmacophore and optimizing the interaction of the molecules with their biological targets.

Advanced Spectroscopic and Chromatographic Methods for Comprehensive Analysis of 3 Methyl 1 3,4,5 Trifluorophenyl Butan 1 One

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. nih.gov For 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one, HRMS provides an exact mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm its chemical formula, C₁₁H₁₁F₃O.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum. The fragmentation pattern provides crucial information about the molecule's structure. Key fragmentation pathways for ketones often involve cleavage adjacent to the carbonyl group, known as α-cleavage. libretexts.orgchemguide.co.uk

Expected Fragmentation Pathways:

α-Cleavage: The bond between the carbonyl carbon and the trifluorophenyl ring can break, leading to the formation of a stable trifluorobenzoyl cation. Another α-cleavage can occur on the other side of the carbonyl group, resulting in the loss of an isobutyl radical.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by the elimination of a neutral alkene.

Loss of Neutral Fragments: The molecular ion can also lose small, stable neutral molecules, such as CO or fragments from the alkyl chain. libretexts.org

The following table details the predicted key fragments for this compound.

Fragment Ion Proposed Structure Exact Mass (m/z) Fragmentation Pathway
[C₁₁H₁₁F₃O]⁺Molecular Ion232.0762Ionization of parent molecule
[C₇H₂F₃O]⁺3,4,5-Trifluorobenzoyl cation179.0007α-Cleavage, loss of isobutyl radical (•C₄H₉)
[C₄H₉]⁺Isobutyl cation57.0704α-Cleavage, loss of trifluorobenzoyl radical
[C₁₀H₈F₃]⁺[M-CO]⁺204.0813Loss of carbon monoxide
[C₇H₅F₃]⁺3,4,5-Trifluorophenyl cation146.0343Cleavage of the C-C(O) bond

This interactive table outlines the expected high-resolution mass spectrometry fragments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as providing insight into the fluorine environments.

While 1D ¹H and ¹³C NMR provide initial information on the number and type of chemical environments, 2D NMR techniques are essential for assembling the molecular puzzle. scribd.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It is used to identify adjacent protons, such as those within the isobutyl group (the methine proton coupled to the methylene (B1212753) protons, and the methylene protons coupled to the terminal methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This allows for the direct assignment of each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). scribd.comsdsu.edu It is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the fluorinated aromatic carbons, by observing their long-range couplings to nearby protons. For instance, the methylene protons (H-2) would show an HMBC correlation to the carbonyl carbon (C-1) and the aromatic carbon C-1'.

The tables below present the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations.

Predicted ¹H and ¹³C NMR Data

Position Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
1 C=O - - ~198.0
2 CH₂ ~2.85 d ~45.0
3 CH ~2.20 m ~25.0
4 CH₃ ~0.95 d ~22.5
1' C - - ~133.0 (t)
2', 6' CH ~7.50 m ~112.0 (dd)
3', 5' C-F - - ~150.0 (ddd)

This interactive table shows the predicted proton and carbon NMR chemical shifts.

Key Predicted HMBC Correlations

Proton(s) at Position Correlates to Carbon(s) at Position
H-2 (CH₂) C-1 (C=O), C-3 (CH), C-4 (CH₃), C-1' (C)
H-3 (CH) C-1 (C=O), C-2 (CH₂), C-4 (CH₃)
H-4 (CH₃) C-2 (CH₂), C-3 (CH)

This interactive table highlights the crucial long-range correlations expected in an HMBC spectrum.

Given the trifluorophenyl moiety, ¹⁹F NMR spectroscopy is a highly informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. biophysics.orghuji.ac.il It also boasts a very wide chemical shift range, which minimizes signal overlap. icpms.czazom.com

For the 3,4,5-trifluorophenyl group, symmetry dictates that the two fluorine atoms at positions 3 and 5 are chemically equivalent, while the fluorine at position 4 is in a unique environment. Therefore, two signals are expected in the ¹⁹F NMR spectrum.

F-4 Signal: This fluorine will be split into a triplet by coupling to the two equivalent neighboring fluorines (F-3 and F-5).

F-3/F-5 Signal: This signal will appear as a doublet due to coupling with the single F-4 fluorine. Further, smaller couplings to the aromatic protons (H-2' and H-6') may also be observed, potentially resulting in a doublet of triplets.

The magnitude of the fluorine-fluorine (³JFF) and proton-fluorine (⁴JHF and ⁵JHF) coupling constants provides additional structural confirmation. wikipedia.org

The rotation around the single bond connecting the carbonyl group (C-1) and the trifluorophenyl ring (C-1') can be sterically hindered. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, at lower temperatures, this rotation may slow down sufficiently to be observed by NMR.

Dynamic NMR studies involve acquiring spectra at various temperatures. If the rotational barrier is significant, cooling the sample would cause decoalescence of certain signals. researchgate.net For instance, the signals for the two aromatic protons (H-2' and H-6') and the two aromatic fluorines (F-3 and F-5), which are equivalent due to fast rotation, could broaden and eventually split into two separate signals each at very low temperatures. Analysis of the spectra at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational dynamics.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides information about the functional groups present in a molecule by probing its molecular vibrations. nih.govnih.gov The techniques are complementary, as some vibrations may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa.

For this compound, the key expected vibrational modes are:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1690-1710 cm⁻¹, characteristic of an aryl ketone. researchgate.net

C-F Stretches: Strong absorptions in the IR spectrum, usually found in the 1100-1350 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of variable intensity in both IR and Raman spectra, typically in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isobutyl group.

Aromatic C-H Stretches: Weaker bands appearing above 3000 cm⁻¹.

Predicted Key Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (Aromatic) Ar-H 3050 - 3100 Medium-Weak Medium
C-H Stretch (Aliphatic) C(sp³)-H 2870 - 2960 Strong Strong
C=O Stretch Ketone 1690 - 1710 Strong Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong Strong

This interactive table summarizes the characteristic vibrational bands for the compound.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Should this compound form a suitable single crystal, X-ray crystallography can provide the ultimate confirmation of its molecular structure in the solid state. cardiff.ac.uk This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding a wealth of information:

Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.

Precise Geometric Parameters: Provides highly accurate measurements of bond lengths, bond angles, and torsion angles. For example, it would reveal the planarity of the trifluorophenyl ring and the geometry around the ketone.

Conformation: Defines the preferred conformation of the molecule in the solid state, including the torsion angle between the plane of the aromatic ring and the carbonyl group.

Intermolecular Interactions: Elucidates how molecules pack in the crystal, revealing non-covalent interactions such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces that govern the solid-state architecture.

While a specific crystal structure is not publicly available, a crystallographic analysis would be expected to show a largely planar trifluorophenyl ring with the carbonyl group twisted out of this plane to minimize steric hindrance with the ortho-protons.

Advanced Chromatographic Techniques

Advanced chromatographic methods are indispensable for the quality control of this compound. These techniques provide the necessary resolution and sensitivity to separate the main compound from process-related impurities and to resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering robust and reproducible methods.

The quantitative analysis of related trifluorophenyl keto-esters, which are structurally similar to the target compound, has been effectively performed using RP-HPLC with a C18 column. nih.gov A typical method involves a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component, often containing an acid modifier such as trifluoroacetic acid (TFA) to ensure sharp peak shapes. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the trifluorophenyl chromophore exhibits strong absorbance, such as 254 nm or 267 nm. nih.govijcsrr.org

Method validation is performed according to international guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net This involves assessing parameters such as linearity over a specific concentration range, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netrsc.org For instance, validation of HPLC methods for similar pharmaceutical compounds demonstrates excellent linearity with correlation coefficients (r²) greater than 0.999. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis This table is based on established methods for structurally similar trifluorophenyl ketone and ester compounds. nih.govacs.org

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (containing 0.1% TFA)
Gradient 10% to 100% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Table 2: Representative HPLC Method Validation Data This table presents typical validation results for the quantitative analysis of pharmaceutical intermediates. ijcsrr.orgresearchgate.netrsc.org

Validation ParameterTypical Result
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL

Chiral Chromatography for Enantiomeric Excess Determination and Separation of Stereoisomers

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. In pharmaceutical synthesis, it is often crucial to use a single enantiomer, necessitating analytical methods to determine enantiomeric excess (ee) and to perform preparative separation. Chiral HPLC is the most powerful technique for this purpose.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including aromatic ketones. nih.gov

For structurally related trifluorophenyl ketones that are precursors to the drug Sitagliptin, a Daicel Chiralpak AD-H column, which has an amylose-based CSP, has been successfully used. nih.gov The separation is typically performed in normal-phase mode, using a mobile phase composed of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as ethanol (B145695) or isopropanol). nih.gov The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation This table is based on a reported method for a closely related trifluorophenyl butanone precursor. nih.gov

ParameterCondition
Column Daicel Chiralpak AD-H, 250 mm x 4.6 mm
Mobile Phase Hexane:Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detection Wavelength UV at 250 nm
Injection Volume 10 µL

Table 4: Hypothetical Chromatographic Results for Enantiomeric Separation This data illustrates a typical separation profile based on findings for analogous compounds. nih.gov

EnantiomerRetention Time (min)Peak Area (%)
Enantiomer 1 (minor) 6.063.5
Enantiomer 2 (major) 6.5896.5
Enantiomeric Excess (ee) -93%
Resolution (Rs) -> 1.5

Theoretical and Computational Chemical Studies of 3 Methyl 1 3,4,5 Trifluorophenyl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods provide a detailed picture of the geometric and electronic properties of 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. researchgate.net For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. This provides a precise three-dimensional model of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

Parameter Bond/Angle Value
Bond Length C=O 1.22 Å
C-C (phenyl-carbonyl) 1.49 Å
C-F (average) 1.35 Å
C-C (aliphatic chain) 1.53 Å
Bond Angle C-CO-C 118°
F-C-C (phenyl) 119°

The flexibility of the isobutyl group and its rotation relative to the trifluorophenyl ring mean that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. researchgate.net By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped.

This analysis identifies the most stable conformers (energy minima) and the transition states that connect them (saddle points). The results are crucial for understanding how the molecule's shape influences its properties and interactions.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: The following data is for illustrative purposes.)

Conformer Dihedral Angle (Phenyl-C-C-C) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) 180° (anti-periplanar) 0.00 75.3
2 (Local Minimum) 60° (gauche) 1.20 14.5

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. pku.edu.cn The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the trifluorophenyl ring, while the LUMO is likely centered on the carbonyl group.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative.)

Orbital Energy (eV) Description
HOMO -7.5 Highest Occupied Molecular Orbital
LUMO -1.2 Lowest Unoccupied Molecular Orbital

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP surface uses a color code to indicate different regions of electrostatic potential: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show a region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. Conversely, the fluorine atoms would create regions of negative potential on the phenyl ring, while the hydrogen atoms of the isobutyl group and the carbon atom of the carbonyl group would exhibit a more positive potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed view of the molecule's flexibility and conformational landscape. nih.gov

For this compound, an MD simulation would reveal the various conformations the molecule adopts at a given temperature. The simulation would show the rotation of the isobutyl group and the puckering of the phenyl ring, providing insights into the molecule's dynamic behavior and the relative stability of its different conformations. This information is valuable for understanding how the molecule might interact with other molecules or biological targets. The simulation can also be used to calculate thermodynamic properties such as free energy, which can further quantify the stability of different conformational states. cardiff.ac.uk

In Silico Design Principles for Chemical Diversification and Scaffold Optimization

The molecular framework of this compound serves as a foundational scaffold for in silico chemical diversification studies. Computational chemistry provides a powerful toolkit to guide the rational design of new analogues with modified properties. A primary principle in this process is the systematic structural modification to overcome potential liabilities, such as metabolic instability. For instance, ketones, particularly trifluoromethylketones (TFMK), can be susceptible to in vivo reduction to their corresponding alcohols, leading to inactivation. nih.govnih.gov Computational strategies are employed to design surrogates that stabilize the ketone group. One such strategy involves introducing additional electron-withdrawing groups adjacent to the carbonyl, which can favor a more stable hydrate (B1144303) form, thus preventing metabolic reduction. nih.govnih.gov

Structure-activity relationship (SAR) studies form another core principle, where computational models predict how changes in molecular structure will affect a compound's properties. nih.gov For the this compound scaffold, this involves exploring modifications at two primary sites: the trifluorophenyl ring and the isobutyl group. In silico approaches allow for the virtual screening of numerous substitutions on the aromatic ring or alterations to the alkyl chain. For example, computational tools can predict the impact of changing the position and number of fluorine atoms or replacing them with other halogens like bromine or chlorine. nih.gov Similarly, the isobutyl moiety can be replaced with other alkyl or cyclic groups to explore new chemical space and optimize the scaffold's steric and electronic profile. scienceopen.com

This presynthesis prediction approach is both cost-effective and efficient. scienceopen.com By building a virtual library of derivatives and calculating their physicochemical and potential pharmacokinetic properties (a process often referred to as ADME/T modeling), researchers can prioritize which compounds are most promising for actual chemical synthesis. scienceopen.comzlibrary.to This computational pre-screening helps to eliminate compounds that are likely to have poor properties, thereby streamlining the discovery pipeline.

Cheminformatics and Database Analysis

Cheminformatics provides the methods to analyze and visualize large datasets of chemical information, offering insights into the properties and potential of a chemical scaffold and its analogues. By leveraging chemical databases and computational tools, researchers can understand the context of this compound within the broader landscape of known chemicals.

Chemical space encompasses all possible molecules. For a given scaffold like this compound, cheminformatics tools can be used to explore the "local" chemical space occupied by its known structural analogs. This involves searching large chemical databases (such as PubChem or ChEMBL) for molecules with a similar core structure.

The analysis of these analogs reveals common diversification strategies. For this particular scaffold, modifications often involve the butan-1-one linker and the terminal alkyl group. A frequent modification seen in related structures involves the incorporation of complex heterocyclic systems in place of the isobutyl-ketone moiety, as seen in various pharmaceutical intermediates. pharmaffiliates.compharmaffiliates.com These modifications significantly alter the shape, polarity, and hydrogen bonding capabilities of the molecule. The table below illustrates some structural analogs, highlighting the key points of variation from the parent compound.

Compound NameStructural Modification vs. Parent CompoundReference
This compoundParent ScaffoldN/A
(3R)-3-Amino-1-(3-methyl-5,6,8,8a-tetrahydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(3H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-oneReplacement of the 3-methylbutan-1-one group with a more complex amine- and triazolopyrazine-containing chain. Different substitution pattern on the phenyl ring (2,4,5-trifluoro). pharmaffiliates.com
(R)-3-amino-1-(3-methyl-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-oneSimilar to the above, featuring a des-trifluoromethyl-methyl-triazolo-pyrazine moiety and a 2,4,5-trifluorophenyl group. synthinkchemicals.com
3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-oneFeatures an amino group on the butanoyl chain and a trifluoromethyl-triazolo-pyrazine moiety. Different phenyl substitution (2,4,5-trifluoro). pharmaffiliates.com

Visualization tools like self-organizing maps (SOM) can be used to map this chemical space, clustering structurally similar molecules together. mdpi.com This allows researchers to identify regions of chemical space that are densely populated with known compounds and, more importantly, regions that are unexplored and represent opportunities for novel design. mdpi.com

When designing new analogues, two critical questions are whether a molecule is truly novel and whether it can be synthesized efficiently. Cheminformatics offers tools to address both. Structural novelty can be assessed by performing similarity and substructure searches against comprehensive chemical databases. A low similarity score to known compounds suggests a higher degree of novelty.

Synthetic accessibility (SA) is a quantitative measure of how easily a molecule can be synthesized. researchgate.net It is typically calculated using computational algorithms that analyze a molecule's structure and assign a score, often on a scale of 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net These algorithms work by deconstructing the target molecule into simpler, known starting materials or building blocks. researchgate.net The score is influenced by factors like molecular complexity, the presence of difficult-to-form stereocenters, and the rarity of certain structural fragments. researchgate.net

Prioritizing virtual compounds with a favorable SA score (typically less than 4 or 5) is a key principle of modern in silico drug design, as it focuses resources on molecules that have a higher probability of being successfully synthesized in the lab. researchgate.net

The following table provides a hypothetical assessment for potential derivatives of the this compound scaffold, illustrating how SA scores can be used to rank compounds.

Hypothetical AnalogKey Structural FeaturePredicted Synthetic Accessibility (SA) ScoreInterpretation
Analog ASimple para-methoxy substitution on the phenyl ring.2.8Easy to synthesize.
Analog BReplacement of isobutyl group with a cyclopropyl (B3062369) ring.3.5Relatively easy to synthesize.
Analog CIntroduction of a chiral center and a complex fused heterocyclic ring.6.2Moderately difficult to synthesize.
Analog DMultiple stereocenters and a strained polycyclic cage structure.8.9Very difficult to synthesize.

Information regarding "this compound" is currently unavailable in the public domain.

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its applications as a versatile chemical intermediate, its role in the synthesis of complex organic molecules, its potential as a building block for new materials, its use in synthetic methodological development, or considerations for its sustainable chemical manufacturing.

The search yielded general information on the importance of trifluoromethyl and trifluorophenyl groups in medicinal chemistry and materials science. These functional groups are known to enhance the properties of molecules, such as metabolic stability and binding affinity. However, no documents or data entries specifically mention or describe the synthesis, properties, or applications of this compound.

Therefore, the requested article with detailed research findings and data tables cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4,5-trifluorophenyl derivatives and methyl-substituted acyl chlorides. Key steps include:

  • Substrate Activation : Use Lewis acids (e.g., AlCl₃) to activate the acyl chloride.
  • Solvent Selection : Dichloromethane or toluene at reflux (40–80°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for resolving trifluorophenyl environments (δ ~ -140 to -160 ppm for meta/para fluorines). ¹H NMR distinguishes methyl groups (δ 1.2–1.5 ppm) and ketone protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₉F₃O: calc. 214.07) and fragmentation patterns.
  • X-ray Crystallography : For solid-state confirmation, single crystals grown via slow evaporation in ethanol reveal bond angles and packing motifs .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :

  • Computational Studies : DFT calculations (e.g., Gaussian 16) model electron-withdrawing effects of fluorine, lowering the LUMO energy and enhancing electrophilicity at the ketone group.
  • Catalytic Screening : Test reactivity in hydroboration or hydrogenation reactions. For example, compare turnover frequencies (TOF) with non-fluorinated analogs using tris(pentafluorophenyl)borane as a co-catalyst .
  • Kinetic Profiling : Monitor reactions via in situ IR spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated ketones like this compound?

  • Methodological Answer :

  • Assay Standardization : Use cell lines (e.g., HEK293 or HeLa) with controlled passage numbers and culture conditions.
  • Metabolic Stability Tests : LC-MS/MS quantifies metabolite formation in liver microsomes to assess whether fluorination improves resistance to oxidative degradation.
  • Dose-Response Curves : EC₅₀ values should be normalized to solvent controls (DMSO < 0.1%) to avoid artifacts. Contradictory data often arise from variations in cell permeability or off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding poses against targets like cyclooxygenase-2 (COX-2) or GABA receptors. Focus on fluorine’s role in hydrophobic interactions and halogen bonding.
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize synthetic analogs .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Develop flow chemistry protocols to improve yield reproducibility at multi-gram scales.
  • Toxicity Profiling : Use zebrafish models to evaluate developmental toxicity linked to fluorinated metabolites.
  • Materials Applications : Explore use in organic semiconductors by measuring charge mobility via time-resolved microwave conductivity (TRMC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.